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Compound of Interest

Compound Name: Luvesilocin

Cat. No.: B15615833

Introduction

Luvesilocin, also known by its developmental codes RE104 and FT-104, is a novel tryptamine
psychedelic currently under investigation for the treatment of psychiatric disorders, including
postpartum and treatment-resistant depression.[1] It is a synthetically derived prodrug designed
to deliver the pharmacologically active molecule 4-hydroxy-N,N-diisopropyltryptamine (4-HO-
DiPT) with improved pharmacokinetic properties.[1][2] As of September 2025, Luvesilocin has
advanced to Phase 2 clinical trials, with a Phase 3 trial anticipated for 2026.[1][3]

This technical guide provides a comprehensive overview of the pharmacological profile of
Luvesilocin, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and
the experimental methodologies used for its characterization.

Pharmacodynamics: Mechanism of Action

Luvesilocin itself is pharmacologically inactive.[4] Its therapeutic and psychoactive effects are
attributable to its active metabolite, 4-HO-DiPT.[1][2] Following administration, Luvesilocin is
metabolized to 4-HO-DIPT, a structural analog of the endogenous neurotransmitter serotonin
(5-hydroxytryptamine, 5-HT).[1][2]

4-HO-DIPT functions as a non-selective serotonin receptor agonist, with a notable affinity for
the 5-HT2A receptor.[1][2] The activation of the 5-HT2A receptor is widely considered to be the
primary mechanism underlying the hallucinogenic and psychedelic effects of serotonergic
tryptamines.[1][2][4] The interaction of 4-HO-DIiPT with the 5-HT2A receptor initiates a cascade
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of intracellular signaling events, leading to alterations in neuronal activity and the characteristic
subjective effects associated with psychedelics.

The antidepressant effects of serotonergic psychedelics are also believed to be mediated
primarily through the agonism of the 5-HT2A receptor.[4] In preclinical studies, 4-HO-DIiPT has
been shown to produce the head-twitch response (HTR) in rodents, a behavioral model
considered a proxy for psychedelic effects in humans.[1][2] Furthermore, in drug discrimination
tests, 4-HO-DIPT fully substituted for the known psychedelic drug DOM, indicating a similar
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Metabolic conversion of Luvesilocin to its active form, 4-HO-DiPT.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 4-HO-DIPT typically leads to the
engagement of Gg/11 proteins. This initiates the phospholipase C (PLC) signaling cascade,
resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the
release of intracellular calcium and the activation of protein kinase C (PKC), respectively,
leading to downstream modulation of neuronal excitability and gene expression.
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Simplified 5-HT2A receptor signaling cascade initiated by 4-HO-DiPT.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15615833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Pharmacological Data

The binding affinities of Luvesilocin and its active metabolite, 4-HO-DiPT, for serotonin
receptors have been quantified. This data is crucial for understanding the potency and
selectivity of the compound.

Compound Receptor Ki (nM) ICs0 (NM)
Luvesilocin (RE104) 5-HT2A 4300 5700
5-HT2B 1800 3600

4-HO-DIPT 5-HT2A 120 150

Table 1: Receptor
Binding Affinity Data
for Luvesilocin and 4-
HO-DIPT.[4]

In a 5-HT2A agonist inositol phosphate functional assay, Luvesilocin was found to be inactive,
with an EC50 greater than 30,000 nM, confirming its status as a prodrug with extremely low

potency at the 5-HT2A receptor.[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted to determine the absorption, distribution,
metabolism, and excretion of Luvesilocin and 4-HO-DIPT.
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4-HO-DiPT (from

Parameter Luvesilocin (RE104) L
Luvesilocin)

Route of Administration Oral, Subcutaneous Injection

Elimination Half-Life (s.c.) 0.43-0.64 hours 2.7-4.1 hours

Duration of Action (s.c.) ~3.6 hours

Table 2: Pharmacokinetic
Parameters of Luvesilocin and
its Active Metabolite 4-HO-
DiPT.[1][2]

The shorter duration of action compared to other psychedelics like psilocybin is a key feature of
Luvesilocin being explored for its therapeutic potential, as it may reduce the clinical resource
burden.[3][4]

Experimental Protocols

The characterization of Luvesilocin's pharmacological profile has involved several key
experimental methodologies.

Radioligand Binding Assays

o Objective: To determine the binding affinity (Ki) of Luvesilocin and 4-HO-DIPT for serotonin
receptors.

» Methodology: Standardized radioligand inhibition binding assays were conducted. These
assays measure the ability of the test compound (Luvesilocin or 4-HO-DIiPT) to displace a
radiolabeled ligand that is known to bind to the target receptor (e.g., 5-HT2A, 5-HT2B). The
inhibition of the binding of the radioligand [*2°I]DOI was used to determine the binding
affinities.[4] The concentration of the test compound that inhibits 50% of the specific binding
of the radioligand is the ICso value, which is then used to calculate the Ki value.
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Workflow for a competitive radioligand binding assay.

Functional Assays

» Objective: To determine the functional activity (agonist, antagonist, etc.) and potency (ECso)
of a compound at a specific receptor.

» Methodology: A 5-HT2A agonist inositol phosphate functional assay was utilized.[4] This
assay measures the accumulation of inositol phosphate, a downstream second messenger
produced upon the activation of the Gg-coupled 5-HT2A receptor. An increase in inositol
phosphate levels in the presence of the test compound indicates agonist activity. The
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concentration of the compound that produces 50% of the maximal response is the ECso
value.

In Vivo Behavioral Assays
e Head-Twitch Response (HTR) in Rodents:
o Objective: To assess the in vivo psychedelic-like activity of a compound.

o Methodology: Rodents (typically mice or rats) are administered the test compound, and
the frequency of a characteristic, rapid, side-to-side head movement (head-twitch) is
quantified. This behavior is known to be mediated by 5-HT2A receptor activation and is a
reliable predictor of hallucinogenic potential in humans.[1][2][4]

e Forced Swim Test (FST) in Rats:
o Objective: To evaluate the antidepressant-like effects of a compound.

o Methodology: Rats are placed in a cylinder of water from which they cannot escape. The
duration of immobility is measured. A reduction in immobility time is interpreted as an
antidepressant-like effect. Luvesilocin was assessed in this model, and a significant
decrease in mean immobility time was observed at 7, 14, and 28 days post-administration.

[4]

Clinical Development

Luvesilocin is currently in Phase 2 clinical trials for the treatment of postpartum depression.[1]
[3] The primary advantage being investigated is its shorter duration of psychedelic effects (3 to
4 hours) compared to psilocybin, which may offer a more practical therapeutic window for
clinical use.[3]

Conclusion

Luvesilocin is a promising psychedelic prodrug with a well-defined pharmacological profile
centered on its conversion to the active 5-HT2A receptor agonist, 4-HO-DIPT. Its distinct
pharmacokinetic properties, particularly its shorter duration of action, position it as a potentially
valuable therapeutic agent in the evolving landscape of psychedelic medicine. Further clinical
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investigation will be critical in determining its safety and efficacy in treating various psychiatric
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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